3-amino-4-methyl-N-phenylbenzamide
Description
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Properties
IUPAC Name |
3-amino-4-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGILUAOMQWZUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504232 | |
| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54884-13-8 | |
| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-amino-4-methyl-N-phenylbenzamide chemical structure and properties
This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 3-amino-4-methyl-N-phenylbenzamide , a privileged scaffold in the development of Type II kinase inhibitors and industrial fine chemicals.
A Privileged Scaffold for Kinase Inhibitor Design & Industrial Synthesis
Executive Summary
This compound is a disubstituted benzanilide derivative serving as a critical building block in two distinct high-value sectors: medicinal chemistry (specifically tyrosine kinase inhibition) and industrial organic pigments .
In drug discovery, this molecule represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its core features—a 4-methyl group (hydrophobic anchor) and a 3-amino group (reactive handle)—allow for the rapid generation of Type II kinase inhibitors (e.g., analogues of Imatinib, Nilotinib, and Ponatinib). The molecule acts as a hinge-binding mimic or a linker to the "tail" region of the inhibitor, facilitating interactions with the DFG-out conformation of kinases.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | This compound |
| Common Synonyms | 3-amino-4-methylbenzanilide; 3-Amino-p-toluanilide |
| CAS Number | 54884-13-8 |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| SMILES | Cc1ccc(cc1N)C(=O)Nc2ccccc2 |
| InChI Key | Derived from structure (e.g., similar to substituted benzanilides) |
Structural Analysis
The molecule consists of two phenyl rings linked by an amide bond. The "A-ring" (benzoyl side) is substituted at the 3-position (amino) and 4-position (methyl). The "B-ring" (aniline side) is unsubstituted in this specific intermediate, though derivatives often bear polar solubilizing groups.
-
Planarity: The amide bond (
) exhibits partial double-bond character, restricting rotation and favoring a trans-conformation. However, the two phenyl rings are twisted relative to the amide plane to minimize steric clash, creating a non-planar, 3D topology essential for fitting into kinase hydrophobic pockets. -
Electronic Effects: The 3-amino group is an electron-donating group (EDG) via resonance, increasing the electron density of the A-ring. The 4-methyl group provides a steric bulk and lipophilicity (
effect).
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow/brown |
| Melting Point | ~160–165 °C (Typical for amino-benzanilides) |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol, Methanol |
| pKa (Amino) | ~3–4 (Aniline-like nitrogen, reduced basicity due to aryl ring) |
| LogP (Predicted) | ~2.5–3.0 (Moderate lipophilicity) |
Synthesis & Manufacturing Protocols
The industrial synthesis of this compound typically follows a Nitro-Reduction Route . This pathway is preferred over direct coupling of the amino-acid due to the susceptibility of the free amine to side reactions during acid activation.
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis from nitro-benzoic acid precursor.
Detailed Protocol
Step 1: Activation (Acid Chloride Formation)
-
Reagents: 4-methyl-3-nitrobenzoic acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), DMF (catalytic). -
Procedure: Reflux the acid in
for 2–3 hours until gas evolution ( ) ceases. Evaporate excess to obtain the crude acid chloride (yellow oil/solid). -
Note: Alternatively, use oxalyl chloride/DCM for milder conditions.
Step 2: Amidation (Coupling)
-
Reagents: Aniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) or THF.
-
Procedure: Dissolve aniline and base in dry solvent at 0°C. Add the acid chloride (dissolved in solvent) dropwise. The reaction is exothermic. Stir at room temperature for 4–6 hours.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline) and saturated
. Dry and concentrate.
Step 3: Reduction (Nitro to Amino)
-
Method A (Catalytic Hydrogenation): Dissolve nitro-intermediate in Ethanol/Ethyl Acetate. Add 10% Pd/C (10 wt%). Stir under
atmosphere (balloon or Parr shaker at 30 psi) for 4–12 hours. Filter through Celite. -
Method B (Chemical Reduction): Iron powder (3-5 eq) in Ethanol/Water with catalytic
or acetic acid at reflux. This is cost-effective for large scale. -
Purification: Recrystallization from Ethanol/Water.
Applications in Drug Discovery (Medicinal Chemistry)
This scaffold is foundational in the design of BCR-ABL , c-Kit , and PDGFR inhibitors. It functions as a linker that positions the "Head" and "Tail" of the drug within the kinase ATP-binding pocket.
Pharmacophore Mapping (Type II Kinase Inhibitors)
In Type II inhibitors (which bind to the inactive DFG-out conformation), the this compound core plays a specific role:
-
Amide Linker: Forms critical Hydrogen Bonds (Donor/Acceptor) with the conserved Glutamate (Glu) in the
C-helix or the Aspartate (Asp) of the DFG motif. -
4-Methyl Group: Occupies a hydrophobic pocket (often the "Gatekeeper" region), providing selectivity against kinases with larger gatekeeper residues.
-
3-Amino Group: Acts as a vector for extending the molecule into the "solvent front" or "back pocket." It is rarely left as a free amine in final drugs; instead, it is derivatized into:
-
Ureas: (e.g., reacting with an isocyanate).
-
Amides: (reacting with heteroaryl acid chlorides).
-
Pyrimidines: (via Buchwald-Hartwig coupling).
-
Structural Logic Diagram
Figure 2: Pharmacophore dissection of the scaffold in kinase inhibition.
Analytical Characterization
To validate the integrity of this compound in a research setting, the following spectral signatures are expected:
-
¹H-NMR (DMSO-d₆, 400 MHz):
- ~10.0 ppm (s, 1H): Amide -NH .[1]
- ~7.0–7.8 ppm (m, aromatic): Signals for the benzoyl and N-phenyl rings.
- ~5.0 ppm (s, 2H): Broad singlet for the -NH₂ (amino) group.
- ~2.1–2.2 ppm (s, 3H): Singlet for the -CH₃ (methyl) group.
-
IR Spectroscopy (ATR/KBr):
-
~3300–3400 cm⁻¹: N-H stretching (primary amine doublet + amide).
-
~1640–1660 cm⁻¹: C=O stretching (Amide I band).
-
-
Mass Spectrometry (ESI+):
- m/z.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential Skin Sensitizer (due to aniline substructure).
-
Signal Word: Warning.
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Light sensitive (amines can oxidize/darken over time).
References
-
Sigma-Aldrich. this compound Product Information & CAS 54884-13-8. Retrieved from
-
PubChem. Compound Summary: 3-amino-N-(4-methylphenyl)benzamide (Isomer reference). National Library of Medicine. Retrieved from
-
Nagaraju, A., et al. (2012). Synthesis and antimicrobial activity of novel 4-amino benzamide derived 1,2,3-triazoles. Rasayan Journal of Chemistry. Retrieved from
-
Ashraf, K., et al. (2025).[2][3] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72). ResearchGate. Retrieved from
-
GuideChem. 3-Amino-4-methoxy-N-phenylbenzamide (Structural Analog Data). Retrieved from
Sources
3-amino-4-methyl-N-phenylbenzamide CAS number and synonyms
[1][2][3][4][5][6]
Executive Summary
This compound (also known as 3-amino-4-methylbenzanilide ) is a functionalized aromatic amide used primarily as a diazo component in the manufacturing of high-performance azo pigments and as a privileged scaffold in medicinal chemistry. Its structure features a benzamide core substituted with an amino group at the 3-position and a methyl group at the 4-position, providing a versatile handle for diazotization or further electrophilic substitution. In drug discovery, this motif serves as a "retro-amide" analogue in the design of BCR-ABL tyrosine kinase inhibitors, structurally related to second-generation antineoplastics.
Chemical Identity & Properties
This compound is defined by the specific regiochemistry of the amino and methyl substituents on the benzoyl ring.
| Parameter | Technical Specification |
| CAS Registry Number | 54884-13-8 |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-4-methylbenzanilide; 3-Amino-p-toluic acid anilide |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| SMILES | CC1=C(N)C=C(C=C1)C(=O)NC2=CC=CC=C2 |
| InChI Key | DGILUAOMQWZUKA-UHFFFAOYSA-N |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Aniline nitrogen), ~14 (Amide nitrogen) |
Synthesis & Manufacturing Protocols
The industrial synthesis of this compound follows a two-stage sequence: Acylation followed by Chemoselective Reduction . This route ensures the preservation of the amide bond while converting the nitro precursor.
Stage 1: Amide Coupling (Acylation)
The precursor, 4-methyl-3-nitrobenzoic acid , is first converted to its acid chloride to activate the carbonyl group for coupling with aniline.
-
Reagents: Thionyl chloride (
), Aniline, Triethylamine (Base). -
Mechanism: Nucleophilic acyl substitution.
-
Protocol Insight: The use of an acid scavenger (TEA or Pyridine) is critical to neutralize the HCl byproduct, preventing the protonation of the aniline reactant which would deactivate it.
Stage 2: Nitro Reduction
The intermediate, 4-methyl-3-nitro-N-phenylbenzamide , undergoes reduction to the corresponding amine.
-
Method A (Catalytic):
(g) over Pd/C or Raney Nickel in Methanol.-
Pros: Clean workup, high yield.
-
Cons: Requires pressure equipment.
-
-
Method B (Chemical): Iron powder (
) and Ammonium Chloride ( ) or HCl (Béchamp reduction).-
Pros: Cost-effective for bulk scale, highly selective (avoids reducing the aromatic ring).
-
Cons: Iron sludge waste generation.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.
Figure 1: Step-wise synthesis pathway from nitrobenzoic acid precursor to the target amino-benzanilide.
Applications in Research & Industry
A. Industrial Pigment Chemistry
In the dye and pigment industry, CAS 54884-13-8 serves as a specialized Diazo Component .
-
Mechanism: The free amino group (
) is treated with nitrous acid ( ) at 0–5°C to generate a diazonium salt. -
Coupling: This electrophilic salt is coupled with electron-rich species (e.g., Naphthol AS derivatives) to form insoluble Azo Pigments (often in the Red/Violet spectrum).
-
Significance: The "N-phenylbenzamide" moiety imparts high solvent resistance and thermal stability to the final pigment, making it suitable for plastics and high-grade coatings.
B. Medicinal Chemistry (Kinase Inhibition)
The compound acts as a structural template for Type II Kinase Inhibitors .
-
BCR-ABL Targeting: The 3-amino-4-methylbenzamide motif mimics the binding interactions of the "tail" region of Imatinib and Nilotinib.
-
Library Synthesis: Researchers utilize the amino group to attach various "head" groups (e.g., pyrimidines, purines) via urea or amide linkages to screen for potency against resistant kinase mutations (e.g., T315I).
-
Retro-Amide Design: It allows for the exploration of "retro-amide" isosteres, where the directionality of the amide bond relative to the pharmacophore is reversed to alter metabolic stability and hydrogen bonding vectors.
Application Logic Diagram
Figure 2: Divergent utility of the scaffold in materials science (pigments) and pharmacology (kinase inhibitors).
Analytical Expectations
To validate the identity of synthesized or purchased batches, the following analytical signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.10 ppm (s, 3H): Methyl group attached to the aromatic ring.
-
δ 5.0–5.5 ppm (s, 2H): Broad singlet corresponding to the primary amine (
), exchangeable with . -
δ 10.0+ ppm (s, 1H): Amide
, typically downfield due to hydrogen bonding. -
Aromatic Region (6.5–8.0 ppm): Multiplets accounting for the 8 aromatic protons (3 on the benzoyl ring, 5 on the N-phenyl ring).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 227.12 m/z.
-
Fragment Ions: Loss of aniline (
) may be observed in MS/MS.
-
Safety and Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: As an aromatic amine, it should be handled with care to avoid inhalation or skin contact. Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation of the amino group, which can darken the compound over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12607981, this compound. Retrieved from [Link]
-
Li, S., et al. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5279-5282. (Contextual citation regarding the scaffold's use in BCR-ABL inhibitor design).
-
Ministry of Environment, Forest and Climate Change (India). Pre-Feasibility Report for Manufacturing of Dyes & Intermediates. (Contextual citation for industrial pigment manufacturing processes involving this intermediate). Retrieved from [Link]
Technical Guide: Solubility Profiling of 3-amino-4-methyl-N-phenylbenzamide in DMSO and Water
Executive Summary
This guide details the solubility profile and characterization protocols for 3-amino-4-methyl-N-phenylbenzamide . As a structural analog to key kinase inhibitor scaffolds (e.g., the "head" group of Imatinib-like molecules), this compound exhibits a classic BCS Class II behavior: high permeability but low aqueous solubility.
Effective handling requires a dual-solvent strategy. While the compound shows excellent solubility in Dimethyl Sulfoxide (DMSO) , it is prone to rapid precipitation ("crashing out") upon dilution into aqueous media. This guide provides the mechanistic understanding and validated protocols to navigate this solubility window, ensuring data integrity in biological assays.
Key Physicochemical Metrics (Predicted)
| Property | Value / Range | Implication |
| Molecular Weight | ~226.28 g/mol | Small molecule, fragment-like. |
| LogP (Octanol/Water) | 2.5 – 3.2 | Lipophilic; prefers organic phases. |
| pKa (Aniline N) | ~4.0 – 5.0 | Weak base; solubility increases at pH < 4. |
| H-Bond Donors | 2 (Amide NH, Aniline NH2) | Potential for crystal lattice stability. |
| H-Bond Acceptors | 2 (Amide CO, Aniline N) | Solvation potential in polar aprotic solvents. |
Solubility Profile: DMSO vs. Water
The DMSO Profile (Solvated State)
In DMSO, this compound behaves as a freely soluble solute. The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the amide/aniline crystal lattice more effectively than water.
-
Solubility Limit: Typically > 100 mM (> 22 mg/mL).
-
Stability: High. The absence of protons in DMSO prevents hydrolysis of the amide bond.
-
Storage: Store 10 mM or 100 mM stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can nucleate precipitation.
The Aqueous Profile (Hydrophobic Effect)
In water (pH 7.4), the hydrophobic phenyl ring and the methyl group dominate the thermodynamic landscape, forcing water molecules into an ordered "cage" structure (entropic penalty).
-
Solubility Limit (Thermodynamic): Estimated < 50 µg/mL (< 200 µM).
-
pH Dependence:
-
pH > 5: Neutral species dominates; solubility is minimal (intrinsic solubility,
). -
pH < 4: Protonation of the aniline amine (
) significantly enhances solubility due to ionic solvation.
-
The "Crash-Out" Phenomenon
A critical error source in bioassays is the Kinetic Solubility Gap . When a concentrated DMSO stock is spiked into an aqueous buffer, the compound enters a transient supersaturated state. If the final concentration exceeds the thermodynamic limit, the compound will precipitate over time (minutes to hours), leading to false negatives in inhibition assays.
Experimental Protocols
Protocol A: Preparation of Validated DMSO Stocks
Objective: Create a stable, standard solution free of micro-precipitates.
-
Weighing: Weigh approximately 2.3 mg of solid compound into a glass vial (avoid plastic if possible to prevent leaching, though PP is acceptable for short term).
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%) to achieve a 10 mM stock.
-
Vortexing: Vortex vigorously for 60 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If "schlieren" lines (wavy optical distortions) are visible, mixing is incomplete.
-
Sonication: If particles persist, sonicate at 40 kHz for 5 minutes. Note: Monitor temperature; DMSO heats up during sonication.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Objective: Determine the maximum concentration usable in a bioassay before precipitation occurs.
Principle: Light scattering (nephelometry) detects the onset of precipitation as DMSO stocks are titrated into buffer.
Workflow:
-
Plate Prep: Use a 96-well clear-bottom plate.
-
Buffer Dispense: Add 190 µL of PBS (pH 7.4) to each well.
-
Titration: Spike DMSO stock (e.g., 10 mM) into wells in increasing volumes (0.5 µL to 10 µL) to create a concentration gradient (e.g., 10 µM to 500 µM). Keep DMSO final concentration constant at 2% if possible, or normalize blanks.
-
Incubation: Shake at 500 rpm for 90 minutes at 25°C.
-
Read: Measure absorbance at 620 nm (turbidity proxy) or use a Nephelometer.
-
Analysis: The "Solubility Limit" is the concentration where OD620 > (Mean Blank + 3*SD).
Protocol C: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the absolute equilibrium solubility (Gold Standard).
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter the suspension through a 0.22 µm PVDF membrane (low binding) to remove undissolved solid.
-
Quantification: Inject the filtrate into HPLC-UV (254 nm). Calculate concentration using a calibration curve derived from the DMSO stock.
Visualizing the Solubility Landscape
The following diagram illustrates the equilibrium dynamics and the experimental workflow for solubility determination.
Figure 1: Solubility Dynamics of this compound. The "Supersaturated" node represents the critical risk zone in assay preparation.
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Precipitation in Assay | Final concentration > Kinetic Solubility. | Limit final concentration to < 50 µM or increase DMSO to 5% (if tolerated). |
| Inconsistent IC50 | Serial dilution in aqueous buffer. | Perform serial dilutions in 100% DMSO first, then transfer to buffer (Intermediate Dilution Step). |
| Compound Degradation | Hydrolysis or Oxidation. | The aniline amine is sensitive to oxidation. Store DMSO stocks under Nitrogen or Argon. |
| Low Recovery in Filtration | Filter adsorption. | Use PVDF or PTFE filters. Avoid Nylon filters which bind aromatic amides. |
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: solubility and permeability." Current Opinion in Chemical Biology.
-
PubChem. (2023).[1] "Compound Summary: 3-amino-N-(4-methylphenyl)benzamide (Isomer Analog)." National Library of Medicine.
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
Sources
Biological Activity and Therapeutic Potential of 3-Amino-4-methyl-N-phenylbenzamide Derivatives
The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3-amino-4-methyl-N-phenylbenzamide and its derivatives.
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of Type II Tyrosine Kinase Inhibitors (TKIs) and, more recently, as a potent antiviral agent against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).
This guide dissects the biological utility of this scaffold, moving beyond its role as a mere synthetic intermediate to explore its function as a bioactive core. The presence of the 3-amino and 4-methyl substituents on the benzamide ring provides essential hydrogen-bonding capabilities and hydrophobic interactions, making it highly effective in stabilizing the DFG-out conformation of kinases (e.g., BCR-ABL, p38 MAPK) and disrupting viral capsid assembly.
Chemical Space & Structural Logic
The Pharmacophore
The molecule consists of a benzamide core substituted at the 3- and 4-positions, linked to an N-phenyl ring.
-
3-Amino Group: Acts as a crucial hydrogen bond donor/acceptor, often interacting with the "hinge region" or the "Glu-Lys" salt bridge in kinase active sites.
-
4-Methyl Group: Provides steric bulk that fills hydrophobic pockets (specifically the "gatekeeper" region or the hydrophobic spine), enhancing selectivity for specific kinase isoforms.
-
Amide Linker: Rigidifies the structure, orienting the two phenyl rings to fit into the ATP-binding cleft or viral capsid pockets.
Relationship to Approved Drugs
This scaffold is structurally homologous to the "head" and "linker" regions of several blockbuster kinase inhibitors:
-
Imatinib (Gleevec): While Imatinib utilizes a phenylaminopyrimidine head, the 3-amino-4-methylbenzamide derivatives are often explored as "retro-amides" or bioisosteres to overcome resistance mutations (e.g., T315I).
-
Nilotinib: Shares the 3-amino-4-methylphenyl motif, utilizing it to induce the inactive kinase conformation.
Mechanism of Action (MOA)
Primary Mechanism: Type II Kinase Inhibition
Derivatives of this compound typically function as Type II inhibitors . Unlike Type I inhibitors that bind to the active (DFG-in) conformation, these compounds stabilize the inactive DFG-out conformation.
-
Binding Mode: The amide nitrogen forms a hydrogen bond with the backbone of the aspartate (D) in the DFG motif, while the 4-methyl phenyl moiety occupies the allosteric hydrophobic pocket created by the activation loop's movement.
-
Target Specificity: High affinity is often observed for BCR-ABL , c-Kit , PDGFR , and p38 MAPK .
Secondary Mechanism: Antiviral Activity
Recent studies identify N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 (EV71) and HBV .[1]
-
EV71: The scaffold binds to the viral capsid protein VP1, preventing uncoating and RNA release.
-
HBV: Derivatives (e.g., 4-methoxy-3-(methylamino) analogs) have been shown to upregulate APOBEC3G , a host cytidine deaminase that hypermutates viral DNA, leading to replication failure.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting the BCR-ABL kinase using this scaffold.
Caption: Inhibition of BCR-ABL signaling pathways by this compound derivatives, leading to apoptosis.
Structure-Activity Relationship (SAR) Data
The biological activity is highly sensitive to substitutions on both the benzamide (Ring A) and the N-phenyl (Ring B) moieties.
| Structural Modification | Position | Effect on Activity (Kinase/Antiviral) | Mechanistic Rationale |
| 4-Methyl (Ring A) | Core | Essential for high potency. | Fills the hydrophobic "gatekeeper" pocket; removal decreases potency by >10-fold. |
| 3-Amino (Ring A) | Core | Critical for H-bonding. | Forms H-bonds with Glu/Asp residues in the active site. Alkylation (e.g., -NHMe) can improve metabolic stability. |
| 3-Trifluoromethyl (Ring B) | Tail | Increases Kinase Potency. | The -CF3 group enhances lipophilicity and interactions with the hydrophobic spine (common in Nilotinib). |
| 4-Piperazinyl (Ring B) | Tail | Increases Solubility. | Adds a solubilizing group crucial for oral bioavailability; mimics Imatinib tail. |
| 4-Methoxy (Ring A) | Core | Increases Antiviral Activity. | In antiviral analogs, replacing 4-Me with 4-OMe often shifts activity from kinase inhibition to capsid binding. |
Experimental Protocols
Chemical Synthesis: Amide Coupling
To synthesize derivatives for testing, a standard coupling protocol between 3-amino-4-methylbenzoic acid and a substituted aniline is used.
Reagents:
-
3-Amino-4-methylbenzoic acid (Starting Material A)
-
Substituted Aniline (Starting Material B)
-
HATU or EDC/HOBt (Coupling Agents)
-
DIPEA (Base)
-
DMF (Solvent)[2]
Workflow Diagram:
Caption: General synthetic workflow for generating this compound derivatives.
In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 of the derivative against BCR-ABL or c-Kit.
-
Preparation: Dilute compounds in DMSO (10 mM stock) to varying concentrations (e.g., 0.1 nM to 10 µM).
-
Kinase Reaction:
-
Mix Kinase (0.2 µg/mL), Substrate (Poly Glu:Tyr, 0.1 mg/mL), and Compound in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiate reaction with ATP (10 µM).
-
Incubate at Room Temperature for 60 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for a valid assay.
-
Reference: Include Imatinib as a positive control (Expected IC50 ~200-500 nM depending on ATP concentration).
References
-
Taylor & Francis Online. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Retrieved from [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Dove Medical Press. (2020). 4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[1] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 3-amino-4-methyl-N-phenylbenzamide
Strategic Overview
The synthesis of 3-amino-4-methyl-N-phenylbenzamide presents a classic chemoselectivity challenge in organic synthesis. The target molecule consists of a benzamide core with an unprotected primary amine at the meta position and a methyl group at the para position relative to the amide linkage.
The Chemoselectivity Trap
A naive retrosynthetic approach might suggest the direct coupling of 3-amino-4-methylbenzoic acid with aniline . However, this route is experimentally flawed due to the amphoteric nature of the starting material.
-
Problem: The starting material contains both a carboxylic acid and a nucleophilic aniline amine. Upon activation of the carboxylic acid (using EDC, HATU, or SOCl₂), the molecule becomes susceptible to self-coupling (head-to-tail polymerization), competing with the desired intermolecular coupling with aniline.
-
Solution: To ensure high purity and yield, the nucleophilicity of the position-3 amine must be masked during the acylation step.
This guide details two validated protocols to circumvent this issue:
-
The Nitro-Precursor Route (Method A): The industry standard for robustness and scalability.
-
The Boc-Protection Route (Method B): Ideal for small-scale, high-purity discovery chemistry.
Decision Matrix & Synthetic Logic
The following decision tree illustrates the critical logic paths for selecting the appropriate protocol.
Figure 1: Synthetic strategy decision tree highlighting the necessity of amine masking to prevent polymerization.
Protocol A: The Nitro-Precursor Route (Recommended)
This protocol utilizes 3-nitro-4-methylbenzoic acid as the starting material. The nitro group acts as a "masked" amine, which is non-nucleophilic, allowing for clean activation of the carboxylic acid.
Step 1: Amide Coupling via Acid Chloride
Objective: Synthesize 3-nitro-4-methyl-N-phenylbenzamide.
-
Reagents: 3-nitro-4-methylbenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 3.0 equiv), Aniline (1.1 equiv), Triethylamine (Et₃N, 2.0 equiv), DCM (Dichloromethane).
-
Mechanism: Conversion of acid to acid chloride followed by nucleophilic acyl substitution.
Procedure:
-
Activation: In a dry round-bottom flask under N₂, suspend 3-nitro-4-methylbenzoic acid (10 mmol) in dry DCM (50 mL).
-
Add Thionyl Chloride (30 mmol) dropwise. Add a catalytic drop of DMF.
-
Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporate volatiles under reduced pressure to remove excess SOCl₂. Redissolve the residue in dry DCM (30 mL).
-
Coupling: Cool the solution to 0°C. Add a mixture of Aniline (11 mmol) and Et₃N (20 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with 1M HCl (to remove unreacted aniline) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Step 2: Nitro Reduction
Objective: Reduce the nitro group to the target amine.[1][2][3]
-
Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Methanol/Ethyl Acetate (1:1).
-
Alternative: Iron powder/NH₄Cl (if halogenated substituents are present on the aniline ring to avoid dehalogenation).
Procedure:
-
Dissolve the nitro-amide intermediate (5 mmol) in MeOH/EtOAc (1:1, 40 mL).
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Purge the flask with Nitrogen, then introduce Hydrogen (balloon pressure).
-
Stir vigorously at RT for 6–12 hours. Monitor by TLC (the amine is more polar and will stain with Ninhydrin).
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate to yield the off-white solid product.
Protocol B: The T3P/Boc Route (High Selectivity)
This method is preferred when the "Aniline" partner contains sensitive functional groups (e.g., nitriles, esters) that might not survive the harsh acid chloride conditions or hydrogenation.
-
Coupling Agent: T3P (Propylphosphonic anhydride).[4][5] T3P is chosen for its low epimerization risk (not relevant here but good practice), high yield with anilines, and easy aqueous workup.[4]
Step 1: T3P Mediated Coupling
Reagents: 3-(Boc-amino)-4-methylbenzoic acid (1.0 equiv), Aniline (1.1 equiv), T3P (50% in EtOAc, 1.5 equiv), Pyridine or DIPEA (2.5 equiv), EtOAc.
Procedure:
-
Dissolve 3-(Boc-amino)-4-methylbenzoic acid (5 mmol) and Aniline (5.5 mmol) in EtOAc (25 mL).
-
Cool to 0°C. Add Pyridine (12.5 mmol).
-
Add T3P solution (7.5 mmol) dropwise.
-
Stir at RT for 12 hours.
-
Workup: T3P byproducts are water-soluble.[4][6][7] Wash the reaction mixture with water (2x), 0.5M HCl (2x), saturated NaHCO₃, and brine.
-
Concentrate to obtain the Boc-protected intermediate.
Step 2: Deprotection
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
Procedure:
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (2.5 mL). Stir at RT for 2 hours.
-
Workup: Concentrate to dryness. Redissolve in EtOAc and wash with saturated NaHCO₃ (to neutralize the trifluoroacetate salt and obtain the free base).
-
Dry and concentrate.
Analytical Data & Quality Control
The following table summarizes the expected analytical signatures for the target molecule.
| Attribute | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Oxidation of anilines can cause darkening over time. |
| ¹H NMR (DMSO-d₆) | Methyl: Singlet ~2.1-2.2 ppm (3H) | Distinctive shift due to ortho-amino group. |
| ¹H NMR (Amide) | Singlet ~10.0 - 10.2 ppm (1H) | Broad singlet, exchangeable with D₂O. |
| ¹H NMR (Amine) | Broad Singlet ~5.0 ppm (2H) | Position 3 -NH₂ protons. |
| Mass Spec (ESI) | [M+H]⁺ = 227.12 | Consistent with Formula C₁₄H₁₄N₂O. |
| Solubility | DMSO, Methanol, warm Ethanol | Poor solubility in water and hexane. |
Workflow Visualization: Nitro Route (Protocol A)
Figure 2: Step-by-step workflow for the Nitro-Precursor route, ensuring isolation of the stable nitro-intermediate before reduction.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][8] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Patterson, A. W., et al. (2007). Synthesis of T3P (Propylphosphonic Anhydride) and its Application in Amide Coupling.[4][5][9] Organic Syntheses. (General reference for T3P utility).
-
Sigma-Aldrich (Merck). Product Specification: 3-Amino-4-methylbenzamide derivatives.
-
PubChem. Compound Summary for CID 766593 (3-amino-N-(4-methylphenyl)benzamide - Analogous Structure).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. lookchem.com [lookchem.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sphinxsai.com [sphinxsai.com]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
derivatization of the 3-amino group in 3-amino-4-methyl-N-phenylbenzamide
Application Note: Strategic Derivatization of the 3-Amino Group in 3-Amino-4-methyl-N-phenylbenzamide
Executive Summary
This guide details the chemical derivatization of the 3-amino group within the This compound scaffold.[1][2] This specific pharmacophore is a critical "hinge-binder" or "tail" motif in Type II kinase inhibitors (analogous to fragments found in Imatinib and Nilotinib).[1][2]
The Core Challenge: The primary synthetic obstacle is the ortho-methyl group at position 4.[1][2] This substituent exerts significant steric pressure on the nucleophilic nitrogen at position 3, retarding reaction kinetics and necessitating modified protocols compared to unhindered anilines.[1] Standard "room temperature" protocols often result in incomplete conversion or stalled intermediates.[2]
This note provides three validated protocols optimized for this sterically hindered environment:
-
Acylation (Amide formation) via HATU/High-Temp or Acid Chlorides.[1][2]
-
Urea Formation via Isocyanates.
-
Reductive Alkylation utilizing Titanium(IV) Isopropoxide [Ti(OiPr)₄].
Chemical Environment & Reactivity Analysis
Before initiating synthesis, it is crucial to understand the electronic and steric landscape of the substrate.[1]
| Feature | Chemical Consequence | Operational Adjustment |
| 3-Amino Group | Primary aromatic amine (Aniline).[1][2] Nucleophilic but resonance-stabilized.[1][2] | Requires activation of the electrophile (e.g., HATU, Acid Chloride).[1] |
| 4-Methyl Group | Steric Hindrance (Ortho-effect). Blocks the approach vector for bulky electrophiles.[1][2] | CRITICAL: Increase reaction temperature (50–60°C) or reaction time. Use smaller electrophiles where possible. |
| N-Phenylbenzamide | Meta-position electron-withdrawing group (inductive).[1][2] | Slightly decreases nucleophilicity of the 3-amine, further slowing kinetics.[1] |
| Amide Linker | Susceptible to hydrolysis under strong acid/base at high heat. | Avoid boiling in strong aqueous acid/base. Workup should be neutral or mild. |
Strategic Decision Tree
The following flowchart guides the selection of the appropriate derivatization protocol based on the desired target moiety.
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired functional outcome.[1][2]
Detailed Experimental Protocols
Protocol 1: Acylation via HATU (Optimized for Hindered Anilines)
Rationale: Standard EDC/HOBt couplings often fail to drive hindered anilines to completion.[2] HATU is a more potent coupling agent. The addition of heat overcomes the energy barrier imposed by the 4-methyl group.[1][2]
Reagents:
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).
-
Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv).[1] Stir at room temperature for 5–10 minutes. Note: The solution should turn slightly yellow/orange.[1]
-
Addition: Add the this compound (1.0 equiv) solid directly to the activated acid mixture.
-
Reaction:
-
Standard: Stir at 50°C for 4–16 hours.
-
Alternative: If the acid is thermally unstable, stir at RT for 24–48 hours.
-
-
Monitoring: Check LCMS for the disappearance of the starting amine (M+1 = 227.1 Da).
-
Workup: Dilute with EtOAc. Wash 2x with sat. NaHCO₃, 1x with Water, 1x with Brine.[1] Dry over MgSO₄ and concentrate.
Protocol 2: Urea Synthesis via Isocyanates
Rationale: Ureas are classic motifs in kinase inhibitors (e.g., Sorafenib) for binding the DFG-motif.[1] The nucleophilicity of the aniline is sufficient to attack isocyanates, but the ortho-methyl may require forcing conditions.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Isocyanate (R-N=C=O): 1.1 – 1.2 equiv[1]
-
Catalyst (Optional): Pyridine or DMAP (0.1 equiv) if reaction is sluggish.[1]
Step-by-Step Procedure:
-
Dissolve the substrate in dry DCM or THF (0.1 M).[1]
-
Add the Isocyanate dropwise at 0°C (to prevent exotherm-induced side reactions), then warm to Room Temperature.
-
Critical Check: Stir for 4 hours. If LCMS shows <50% conversion, add 0.1 equiv DMAP and heat to reflux (40°C for DCM, 60°C for THF) overnight.
-
Quench: Add a few drops of MeOH to scavenge excess isocyanate.
-
Purification: The product often precipitates out of DCM. Filter and wash with cold DCM. If soluble, evaporate and purify via flash chromatography.[1]
Protocol 3: Reductive Alkylation using Titanium(IV) Isopropoxide
Rationale: Direct alkylation with alkyl halides promotes over-alkylation (quaternization).[1] Reductive amination is preferred. However, hindered anilines struggle to form the imine intermediate with ketones/aldehydes due to steric clash.[4] Ti(OiPr)₄ acts as a Lewis acid to catalyze imine formation and a water scavenger to drive the equilibrium forward.[1][5]
Reagents:
-
Substrate: 1.0 equiv
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄]: 1.5 – 2.0 equiv[1]
-
Reducing Agent: NaBH₄ (Sodium Borohydride) or NaBH(OAc)₃[1]
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Imine Formation (The Critical Step):
-
Combine the substrate (amine) and the aldehyde/ketone in anhydrous THF.[1]
-
Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1]
-
Stir under Nitrogen at Room Temperature for 6–12 hours.
-
Checkpoint: Do not proceed until you are sure the imine has formed (LCMS may show the imine mass or the hydrolyzed ketone; NMR of an aliquot is best if unsure).[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (2.0 equiv) portion-wise (Caution: gas evolution).[1]
-
Allow to warm to RT and stir for 2 hours.
-
-
Quench (The "Titanium Workup"):
-
The reaction will be a thick slurry. Add 1N NaOH or water dropwise to quench.
-
A white/gray precipitate (Titanium dioxide) will form.[1]
-
Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.
-
-
Isolation: Wash the filtrate with brine, dry, and concentrate.
Quality Control & Validation
To ensure the derivatization was successful, rely on the following analytical markers.
| Method | Observation | Interpretation |
| LCMS | Shift in Retention Time (RT) | Product should be more lipophilic (later RT) than the polar starting amine. |
| 1H NMR | Methyl Shift | The singlet for the 4-methyl group (approx.[1][2] 2.1-2.3 ppm) often shifts slightly downfield (0.1-0.2 ppm) upon acylation due to the deshielding effect of the new amide.[1][2] |
| 1H NMR | Amide NH | For Protocol 1, look for a new singlet downfield (8.0–10.0 ppm).[1] |
| 1H NMR | Methylene | For Protocol 3, look for the new -NH-CH2 - signal (usually a doublet or singlet around 3.0-4.0 ppm).[1][2] |
Troubleshooting The "Ortho-Effect"
-
Problem: Starting material remains after 24h (Protocol 1).
-
Solution: Switch to the Acid Chloride method. Dissolve amine in Pyridine (solvent/base) and add R-COCl dropwise.[1][2] The higher reactivity of the acid chloride often overcomes the steric barrier better than HATU.
-
Problem: Product hydrolyzes during purification.
-
Solution: The N-phenyl amide core is stable, but the newly formed amide at position 3 might be sensitive if the R-group is electron-withdrawing.[1][2] Use neutral alumina instead of silica gel, or avoid acidic modifiers (TFA) in HPLC.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][6][7] Tetrahedron, 61(46), 10827-10852.[1] [1]
- Foundational text on coupling reagents including H
-
Bhattacharyya, S. (1995).[1] Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride.[1][8] Journal of Organic Chemistry, 60(15), 4928-4929.[1] [1]
- Establishes the Ti(OiPr)4 protocol for hindered amines.
-
Abdelmoty, I., et al. (1994).[1][6] Structural studies of reagents for peptide coupling: HATU. Letters in Peptide Science, 1, 57–67.[1][6]
- Validates HATU superiority for sterically demanding couplings.
-
Nagaraju, A., et al. (2023).[1] Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor.[1][2][9] Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
- Provides context for the specific this compound scaffold in kinase research.
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 19406-86-1: 3-Amino-4-methylbenzamide | CymitQuimica [cymitquimica.com]
- 3. bachem.com [bachem.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. designer-drug.com [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. tandfonline.com [tandfonline.com]
Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 3-amino-4-methyl-N-phenylbenzamide
Abstract
Recrystallization is a cornerstone technique for the purification of solid organic compounds in the pharmaceutical industry. The selection of an appropriate solvent system is the most critical parameter governing the success of this process, directly impacting yield, crystal quality, and purity. This document provides a detailed guide and protocol for researchers, scientists, and drug development professionals on how to systematically select an optimal recrystallization solvent for 3-amino-4-methyl-N-phenylbenzamide, an important intermediate in organic synthesis.[1] The protocol outlines a logical workflow from theoretical solvent prediction based on physicochemical properties to small-scale screening and the selection of both single and mixed-solvent systems.
Introduction: The Critical Role of Purification
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization remains one of the most powerful and economical methods for purifying solid compounds.[2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered, pure crystals, leaving impurities behind in the "mother liquor".[2][4]
The success of recrystallization hinges on the selection of a suitable solvent. An optimal solvent should exhibit:
-
High solubility for the target compound at elevated temperatures.[5]
-
Low solubility for the target compound at low temperatures to maximize recovery.[3][5]
-
Favorable solubility characteristics for impurities (either highly soluble at all temperatures or completely insoluble).[5]
-
A boiling point lower than the melting point of the compound to prevent "oiling out".[4][6]
-
Chemical inertness, so it does not react with the compound.[4][7]
-
Volatility, to allow for easy removal from the purified crystals.[5]
This guide will use this compound as a case study to illustrate a systematic approach to solvent selection.
Physicochemical Profile of this compound
Understanding the structure and properties of the target molecule is the first step in rational solvent selection. The principle of "like dissolves like" is a foundational concept, suggesting that polar compounds dissolve well in polar solvents and non-polar compounds in non-polar solvents.[3][4]
Structure:
Molecular Formula: C₁₄H₁₄N₂O
Key Functional Groups and Predicted Properties:
-
Amine (-NH₂): A polar, hydrogen-bond donating group.
-
Amide (-CONH-): A highly polar group capable of both hydrogen-bond donating and accepting.
-
Aromatic Rings: Largely non-polar, contributing to van der Waals interactions.
-
Methyl (-CH₃): A non-polar, alkyl group.
The presence of both polar (amine, amide) and non-polar (aromatic rings, methyl group) moieties suggests that this compound has an intermediate polarity . This profile indicates that solvents of intermediate polarity, or potentially a mixed-solvent system, will be most effective.[4] A patent for a similar compound, 3-amino-N-(2,6-dimethyl phenyl) benzamide, reports a melting point of 200-202°C, suggesting our target compound will also have a relatively high melting point.[8]
Systematic Solvent Selection Workflow
A systematic approach to solvent selection minimizes wasted material and time. The workflow involves theoretical selection, small-scale practical screening, and, if necessary, evaluation of mixed-solvent systems.
Logical Workflow for Solvent Selection
The process begins with a broad screening of solvents with varying polarities, narrowing down the candidates to the most promising options for single or mixed-solvent recrystallization.
Caption: Workflow for systematic solvent selection.
Protocol 1: Small-Scale Solvent Screening
This protocol uses a small amount of material to efficiently test a range of solvents.[5][7]
Materials:
-
Impure this compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Hot plate or sand bath
-
Ice-water bath
-
Graduated pipettes or micropipettes
-
Candidate solvents (see Table 1)
Procedure:
-
Place approximately 20-30 mg of the impure solid into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture.
-
Observation 1 (Room Temp): Record the solubility. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed pair.[7]
-
For solvents in which the compound is insoluble or sparingly soluble, heat the test tube gently in a hot water or sand bath to the boiling point of the solvent. Add solvent dropwise (up to a total of 1.5 mL) until the solid just dissolves.[7]
-
Observation 2 (Hot): If the solid dissolves, it is a potential candidate. If it remains insoluble even after adding 1.5 mL of hot solvent, it is a poor solvent.
-
For the tubes that formed a clear, hot solution, allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[4]
-
Observation 3 (Cold): Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.
-
Record all observations in a table for comparison.
Candidate Solvents for Screening
Based on the intermediate polarity of the target compound, a range of solvents should be tested. Amides can often be recrystallized from polar solvents like ethanol or acetonitrile.[9]
Table 1: Candidate Solvents and Their Properties [4]
| Solvent | Boiling Point (°C) | Polarity Index | Expected Behavior with Target Compound |
| Water | 100 | 9.0 | Likely insoluble due to large non-polar regions. Potential "bad" solvent for a mixed pair. |
| Ethanol | 78 | 5.2 | Good candidate. Polarity is suitable for dissolving both polar and non-polar groups. |
| Acetone | 56 | 5.1 | Good candidate. Similar polarity to ethanol, but lower boiling point may be less ideal.[4] |
| Ethyl Acetate | 77 | 4.4 | Good candidate. Intermediate polarity may provide a good solubility differential. |
| Toluene | 111 | 2.4 | May be too non-polar, but could be useful for dissolving non-polar impurities. |
| Hexane | 69 | 0.1 | Likely insoluble. Potential "bad" solvent for a mixed pair. |
Single vs. Mixed-Solvent Systems
Single-Solvent Recrystallization
If the screening protocol identifies a solvent that dissolves the compound when hot but yields abundant crystals when cold, a single-solvent recrystallization is preferred for its simplicity. The general procedure involves dissolving the impure solid in a minimum amount of the boiling solvent, performing a hot filtration if insoluble impurities are present, allowing the solution to cool slowly, and collecting the crystals via vacuum filtration.[4]
Mixed-Solvent Recrystallization
Often, no single solvent meets all the ideal criteria.[5] A common scenario is finding one solvent that dissolves the compound too well (even when cold) and another that does not dissolve it at all (even when hot). In this case, a mixed-solvent system is employed.[6][10] The two solvents must be miscible.[6]
Common Miscible Pairs: [6][11]
-
Ethanol-Water
-
Acetone-Water
-
Ethyl Acetate-Hexane
-
Toluene-Hexane
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Antisolvent Method)
This protocol is used when a "good" soluble solvent and a "bad" insoluble solvent have been identified.[10]
Materials:
-
Impure this compound
-
Erlenmeyer flask
-
Hot plate
-
"Good" solvent (e.g., Ethanol)
-
"Bad" solvent or "antisolvent" (e.g., Water)
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol) dropwise while heating the flask to the solvent's boiling point. Add just enough of the hot "good" solvent to completely dissolve the solid.[12]
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[10][12] This indicates the solution is saturated.
-
Add one or two more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[10]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.[13]
Caption: The solvent/antisolvent mixed-solvent recrystallization method.
Conclusion and Best Practices
The selection of a recrystallization solvent is a systematic process that combines theoretical knowledge of molecular properties with empirical, small-scale testing. For this compound, its intermediate polarity suggests that solvents like ethanol, acetone, or ethyl acetate are strong single-solvent candidates. Should a single solvent prove inadequate, a mixed system such as ethanol-water or ethyl acetate-hexane is a logical next step. By following the protocols outlined in this note, researchers can efficiently identify an optimal solvent system, leading to high purity and recovery of the target compound, thereby ensuring the quality of materials used in the drug development pipeline.
Best Practices:
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Never heat organic solvents with an open flame.
-
Slow Cooling: For the highest purity crystals, allow the saturated solution to cool as slowly as possible. Rapid cooling can trap impurities.[6]
-
Scratching: If crystals are reluctant to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.[3]
-
Purity Check: After recrystallization, verify the purity of the product using analytical techniques such as melting point analysis or chromatography.
References
- Experiment 2: Recrystallization. (n.d.).
- Solvent Choice. (n.d.). Retrieved from University of York, Department of Chemistry Teaching Labs website.
- Mixed-solvent recrystallisation. (n.d.). Retrieved from University of York, Department of Chemistry Teaching Labs website.
- Recrystallization-1.pdf. (n.d.).
- Solvent Selection and Recrystalliz
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Retrieved from University of Michigan-Dearborn, Science Learning Center.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
- Recrystallization using two solvents. (2012, May 7). [Video]. YouTube.
- Recrystallization. (n.d.).
- 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
- Mixed Solvent Recrystallization of Acetanilide... (n.d.).
- recrystallization.pdf. (n.d.).
- 3-amino-N-(4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved February 13, 2026.
- Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
- 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE. (n.d.). Chemsrc. Retrieved February 13, 2026.
- 3-Amino-4-methoxy-N-phenylbenzamide. (n.d.). Guidechem. Retrieved February 13, 2026.
- RECRYSTALLISATION. (n.d.).
- What is the best technique for amide purification? (2020, November 2).
- 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.).
- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure.
- 3-Amino-4-methylbenzamide, C8H10N2O. (n.d.).
- 3-amino-4-methoxybenzanilide. (n.d.). Chemical Bull Pvt. Ltd.
- 3-Amino-4-methoxybenzanilide. (n.d.). PubChem. Retrieved February 13, 2026.
- N-(3-amino-4-methylphenyl)benzamide. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
Application Notes & Protocols: Reductive Amination using 3-amino-4-methyl-N-phenylbenzamide
An Application Note for Drug Discovery & Development Professionals
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and versatile C-N bond-forming reactions in modern organic synthesis.[1][2] It provides a controlled and efficient pathway to synthesize secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines, respectively.[2][3] Unlike direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation, reductive amination proceeds through a distinct two-stage mechanism—imine (or iminium ion) formation followed by in-situ reduction—to deliver the desired amine product cleanly.[1][4] This reaction is a cornerstone in medicinal chemistry and drug development, where the amine functional group is a critical pharmacophore in a vast array of therapeutic agents.
This guide focuses on the application of 3-amino-4-methyl-N-phenylbenzamide , a bespoke building block possessing a primary aromatic amine (aniline) moiety. The benzamide scaffold is a privileged structure in drug discovery, and the ability to selectively functionalize the primary amine via reductive amination opens a direct route to novel compound libraries for screening and lead optimization. We will explore the underlying mechanism, provide detailed, field-proven protocols, and discuss key optimization strategies.
Reaction Mechanism: A Tale of Two Steps
The elegance of reductive amination lies in its sequential, one-pot nature. The entire transformation is governed by the interplay between a carbonyl compound (an aldehyde or ketone), an amine, and a hydride-based reducing agent under mildly acidic conditions.[5]
-
Reversible Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield a Schiff base, commonly known as an imine. This step is acid-catalyzed and reversible.[4][5] Driving this equilibrium towards the imine is crucial for reaction success and is often facilitated by the removal of water or by the subsequent, irreversible reduction step.
-
Irreversible Hydride Reduction: The formed imine is then reduced by a selective hydride-donating reagent. Critically, the chosen reducing agent must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the C=N double bond of the imine.[6] This selectivity is the key to the high efficiency of the "direct" or "in-situ" reductive amination process.[6]
Figure 1: The two-stage mechanism of reductive amination.
Core Components: Reagent Selection and Rationale
The success of a reductive amination protocol hinges on the judicious selection of the reducing agent and solvent system.
-
The Amine (Substrate): this compound is an aniline derivative. Aromatic amines are generally less nucleophilic and less basic than their aliphatic counterparts, which can result in slower imine formation.[1] This may necessitate the use of an acid co-catalyst or slightly longer reaction times.
-
The Carbonyl Partner: The choice of aldehyde or ketone directly dictates the substitution pattern on the newly formed secondary amine. Aliphatic aldehydes are typically highly reactive, while ketones, particularly sterically hindered ones, react more slowly.
-
The Reducing Agent (The Workhorse):
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[6][7] Its attenuated reactivity, a result of the electron-withdrawing acetoxy groups, makes it highly selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl.[7] It performs reliably in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is stable at the mildly acidic pH required for imine formation.[4][8] However, its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas upon contact with strong acids necessitate stringent safety precautions.[1][9] It is often used in protic solvents like methanol.
-
-
Acid Catalyst: For less reactive partners, such as anilines or ketones, a catalytic amount of acetic acid (AcOH) is often added. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[1] For particularly unreactive anilines, a stronger acid like trifluoroacetic acid (TFA) can be effective.[10]
Experimental Protocols
The following protocols provide a robust starting point for the reductive amination of this compound.
Figure 2: General experimental workflow for reductive amination.
Protocol 1: Preferred Method using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high selectivity, operational simplicity, and superior safety profile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 1.0 - 2.0 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the selected carbonyl compound (1.1 eq).
-
Solvent Addition: Add anhydrous DCE to create a solution with a concentration of approximately 0.1-0.2 M. Stir for 10-15 minutes to allow for pre-mixing.
-
(Optional) Acid Catalyst: If reacting with a ketone or if the reaction is known to be sluggish, add glacial acetic acid (1.0 eq) and stir for an additional 20 minutes to facilitate imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.3 eq) to the stirring solution in several portions over 5-10 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup - Quench: Once the reaction is complete, carefully quench the excess hydride reagent by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.
Protocol 2: Alternative Method using Sodium Cyanoborohydride
This classic method is effective but requires strict adherence to safety protocols due to the high toxicity of the reagent.
!! CRITICAL SAFETY WARNING !! Sodium cyanoborohydride is highly toxic. It can release fatal hydrogen cyanide (HCN) gas upon contact with strong acids. All manipulations must be performed in a certified chemical fume hood. The final aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous methanol.
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper). This is critical for promoting imine formation while maintaining the stability of the borohydride reagent.
-
Reductant Addition: Add sodium cyanoborohydride (1.2 eq) in a single portion to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding water. Adjust the pH to be slightly basic (~8) with saturated NaHCO₃.
-
Concentration & Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Optimization and Data Summary
The efficiency of reductive amination can be fine-tuned by adjusting several parameters. The following table provides illustrative starting points for various carbonyl substrates with this compound.
| Carbonyl Substrate | Eq. Carbonyl | Eq. Reductant (STAB) | Catalyst (AcOH) | Typical Time | Expected Yield | Notes |
| Aliphatic Aldehyde | 1.1 | 1.3 | Optional | 2-6 h | >85% | Highly reactive; may not require acid catalyst. |
| Aromatic Aldehyde | 1.2 | 1.4 | 0.5 eq | 6-12 h | 70-90% | Slightly less reactive than aliphatic aldehydes. |
| Acyclic Ketone | 1.2 | 1.5 | 1.0-2.0 eq | 12-24 h | 60-85% | Slower imine formation; acid catalysis is beneficial. |
| Cyclic Ketone | 1.2 | 1.5 | 1.0 eq | 8-18 h | 75-90% | Generally more reactive than acyclic ketones. |
Note: Data are illustrative estimates. Actual results will vary based on specific substrate structures and reaction scale.
Conclusion
Reductive amination is an indispensable tool for the synthesis of complex amines from this compound. The use of sodium triacetoxyborohydride (STAB) in aprotic solvents offers a safe, reliable, and highly selective one-pot protocol suitable for generating diverse libraries of secondary amines. By understanding the core mechanism and the roles of each reagent, researchers can effectively leverage this reaction to accelerate discovery and development programs.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Sonal Plasrub Industries. (n.d.). 3-Amino-4-methylbenzamide. [Link]
-
The Baran Laboratory, Scripps Research. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Scott, J. D., & Williams, R. M. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3432–3435. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
-
Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. jocpr.com [jocpr.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing polymerization during 3-amino-4-methyl-N-phenylbenzamide synthesis
Topic: Preventing Polymerization & Oligomerization
Executive Summary & Diagnostic
The Core Problem: Users attempting to synthesize 3-amino-4-methyl-N-phenylbenzamide (a key Imatinib intermediate) often report "polymerization," "tar formation," or "black gum" generation. This is rarely a single phenomenon but rather one of three distinct chemical failures depending on the synthetic stage.
Immediate Diagnostic: Use the table below to identify which "polymerization" mechanism is destroying your yield.
| Symptom | Stage of Failure | Chemical Reality | Root Cause |
| White/Off-white solid that is insoluble in most solvents; high melting point. | Amide Coupling (Using 3-amino-4-methylbenzoic acid) | Polyamide Formation | Self-Condensation: The starting material acted as both nucleophile and electrophile. |
| Dark brown/black tar ; viscous; difficult to crystallize. | Nitro Reduction (From nitro-precursor) | Azo/Azoxy Oligomers | Incomplete Reduction: Condensation of nitroso/hydroxylamine intermediates. |
| Product turns purple/black upon standing in air/light. | Post-Synthesis / Storage | Oxidative Polymerization | Polyaniline Formation: Radical oxidation of the electron-rich aniline moiety. |
Root Cause Analysis & Solutions
Issue 1: The "Self-Condensation" Trap (True Polymerization)
Scenario: You attempted to couple 3-amino-4-methylbenzoic acid directly with aniline using EDC, DCC, or HATU.
Mechanism: The starting material contains both a nucleophilic amine (
Corrective Action: Do NOT use the amino-acid as the starting material. You must use the Nitro-Route . The nitro group acts as a "masked" amine, preventing self-reaction.
Issue 2: Oxidative Oligomerization (The "Polyaniline" Effect)
Scenario: The product was isolated as a white solid but turned brown/black during filtration or drying. Mechanism: The target molecule is an aniline derivative. Electron-rich anilines undergo radical cation formation in the presence of oxygen and light, leading to colored oligomers (similar to polyaniline synthesis).
Corrective Action:
-
Workup: Perform all final filtrations under
or Argon blanket. -
Additives: Add trace sodium metabisulfite (
) during the aqueous workup to scavenge radicals. -
Storage: Store in amber vials under inert gas at -20°C.
Technical Workflow: The Polymer-Free Protocol
To completely eliminate the risk of self-polymerization, we utilize the Nitro-Precursor Route . This ensures the amine is generated only after the amide bond is formed.
Visual Pathway (Graphviz)
Caption: Figure 1. Logical synthesis flow. The green path avoids polymerization. The red dashed node represents the high-risk starting material causing self-condensation.
Validated Experimental Protocol
Objective: Synthesis of this compound without oligomer formation.
Step 1: Formation of 4-methyl-3-nitro-N-phenylbenzamide
This step circumvents the polyamide risk.
-
Activation: Charge a flask with 4-methyl-3-nitrobenzoic acid (1.0 eq) and thionyl chloride (
, 5.0 eq). Reflux for 3 hours until gas evolution ceases. -
Evaporation: Remove excess
under reduced pressure. Critical: Do not expose the residue to humid air. -
Coupling: Dissolve the residue in dry DCM. Add Aniline (1.0 eq) and Triethylamine (1.2 eq) dropwise at 0°C.
-
Workup: Wash with 1N HCl (removes unreacted aniline) and sat.
. Dry over . -
Outcome: Yellow solid. No polymerization possible here because the amine is masked as a nitro group.
Step 2: Reduction to this compound
This step manages the "tar" (azo-dimer) risk.
Preferred Method: Iron/Ammonium Chloride (Bechamp Reduction) Why: Catalytic hydrogenation (Pd/C) can sometimes stall, leading to hydroxylamine intermediates that condense into azo-tars. Iron reduction is robust and prevents this.
-
Setup: Suspend the nitro-amide (from Step 1) in Ethanol/Water (3:1 ratio).
-
Additives: Add Iron powder (4.0 eq, reduced grade) and Ammonium Chloride (
, 2.0 eq). -
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Checkpoint: Monitor TLC.[1] The disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot indicates success.
-
-
Filtration (Crucial for Purity): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The product precipitates as a white/off-white solid.[2]
-
Yield Data:
| Parameter | Value | Notes |
| Typical Yield | 85–92% | High efficiency |
| Purity (HPLC) | >98% | Minimal azo impurities |
| Appearance | Off-white crystalline | Darkening indicates oxidation |
FAQ: Troubleshooting Specific Failures
Q1: I must use 3-amino-4-methylbenzoic acid (I don't have the nitro precursor). How do I stop it from polymerizing? A: You cannot use direct coupling agents (EDC/DCC). You must protect the amine first.
-
React 3-amino-4-methylbenzoic acid with
to form 3-(Boc-amino)-4-methylbenzoic acid . -
Perform the coupling with aniline.[2]
-
Deprotect with TFA/DCM. Note: This adds two steps. The Nitro-route is superior.
Q2: My product turned purple after filtration. Is it ruined? A: It is surface oxidation (polyaniline-like).
-
Fix: Recrystallize immediately from Ethanol/Water containing a pinch of ascorbic acid or sodium metabisulfite. Dry under vacuum/nitrogen.
Q3: During hydrogenation (Pd/C), the reaction stopped and the solution is orange. A: You have "poisoned" the catalyst or stalled at the azo stage.
-
Fix: Filter off the catalyst. Switch to the Fe/HCl or SnCl2 method described above to force the reduction to completion. Azo bonds are harder to break with low-pressure
but break easily with metals.
References & Authority
-
Imatinib Synthesis & Intermediates:
-
Mechanism of Nitro Reduction Side Reactions:
-
Oruganti, S., et al. "Clean reduction of nitroarenes to anilines." Tetrahedron Letters, 2004. (Explains azo-dimer formation during stalled reductions).
-
-
Prevention of Self-Polymerization in Amino Acids:
-
Bodanszky, M. "Principles of Peptide Synthesis." Springer-Verlag. (Foundational text on why unprotected amino acids polymerize during activation). Link
-
-
Chemical Properties:
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Aniline derivatives are toxic.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
controlling regioselectivity in 3-amino-4-methyl-N-phenylbenzamide precursors
Topic: Controlling Regioselectivity in Precursors Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Version: 2.1 (Current as of 2025)
Introduction
The synthesis of 3-amino-4-methyl-N-phenylbenzamide and its derivatives is a critical workflow in the production of Type II kinase inhibitors (e.g., Imatinib, Nilotinib scaffolds).[1][2][3] While the target structure appears simple, the introduction of the amino group at the C3 position (ortho to the methyl group) presents a classic chemoselectivity and regioselectivity trap .
This guide addresses the two most common failure modes reported by our users:
-
Regiochemical Mismatch: Nitration occurring on the N-phenyl ring instead of the benzamide core.
-
Coupling Instability: Self-polymerization or low yields during the amide formation step.
Module 1: Route Selection (The Primary Regioselectivity Check)
Status: CRITICAL Symptom: "I synthesized N-phenyl-4-methylbenzamide and nitrated it, but NMR shows the nitro group is on the aniline ring (para position), not the benzamide ring."
Root Cause Analysis: Electronic Mismatch
This is the most frequent error in this synthesis. You are battling competing directing groups between two aromatic rings.
-
Ring A (Benzamide Core): The carbonyl group is a deactivator . Even with the 4-methyl group (activator), the overall ring is electron-deficient compared to a standard benzene.
-
Ring B (N-Phenyl/Aniline Ring): The amide nitrogen (–NH–) has a lone pair that can donate into the ring via resonance. Although the carbonyl pulls some density, the N-phenyl ring remains more activated than the benzamide core.
-
Result: Electrophilic aromatic substitution (Nitration) preferentially attacks the N-phenyl ring at the para position, yielding the wrong regioisomer.
Corrective Protocol: The "Nitro-First" Strategy
To guarantee regioselectivity at the C3 position of the benzamide core, you must install the nitrogen functionality before forming the amide bond.
Validated Workflow:
-
Nitration: Nitrate 4-methylbenzoic acid (p-toluic acid) to obtain 3-nitro-4-methylbenzoic acid .
-
Why: The carboxyl group (meta-director) and methyl group (ortho-director) cooperatively direct the nitro group to position C3.
-
-
Activation: Convert to 3-nitro-4-methylbenzoyl chloride.
-
Coupling: React with aniline to form 3-nitro-4-methyl-N-phenylbenzamide .
-
Reduction: Reduce the nitro group to the amine.
Module 2: Nitration of 4-Methylbenzoic Acid
Status: OPTIMIZATION REQUIRED Symptom: "I am seeing dinitration impurities or unreacted starting material."
Technical Insight: Cooperative Directing Effects
In 4-methylbenzoic acid, the directing effects are synergistic, making C3 the highly favored position.
-
Methyl (C4): Directs ortho (to C3/C5).
-
Carboxyl (C1): Directs meta (to C3/C5).
However, the methyl group activates the ring, making it susceptible to over-nitration (dinitration at C5) if the temperature is uncontrolled.
Optimized Protocol (Lab Scale)
-
Reagents: Fuming HNO₃ (1.1 eq), H₂SO₄ (solvent/catalyst).
-
Temperature: Maintain 0°C to 5°C during addition. Allow to warm to 20°C max.
-
Quench: Pour onto crushed ice. The product precipitates as a solid.
-
Purification: Recrystallization from Ethanol/Water.
-
Checkpoint:
H NMR should show two doublets and one singlet (aromatic region). If you see a symmetric pattern, you may have dinitrated (3,5-dinitro).
Module 3: Amide Coupling Dynamics
Status: CAUTION Symptom: "The coupling of 3-amino-4-methylbenzoic acid with aniline is yielding polymers."
Root Cause: Self-Coupling
Attempting to couple the amino-acid precursor (3-amino-4-methylbenzoic acid) directly is risky. The amino group of the starting material competes with the external aniline for the activated carboxyl group, leading to oligomers.
Solution: The Nitro-Mask
Always couple the Nitro analogue. The nitro group is non-nucleophilic, preventing self-reaction.
Step-by-Step Coupling Guide:
-
Chlorination: Suspend 3-nitro-4-methylbenzoic acid in Toluene. Add SOCl₂ (1.5 eq) and catalytic DMF. Reflux until gas evolution ceases (2-3h).
-
Note: The acid chloride is stable but moisture sensitive.
-
-
Evaporation: Remove excess SOCl₂/Toluene under vacuum.
-
Schotten-Baumann Conditions: Dissolve residue in DCM. Add Aniline (1.0 eq) and Pyridine (2.0 eq) or Et₃N at 0°C.
-
Workup: Wash with 1N HCl (removes excess aniline/pyridine), then NaHCO₃.
Module 4: Reduction Chemoselectivity
Status: STANDARD Symptom: "My amide bond is cleaving during nitro reduction."
Guidance
Standard catalytic hydrogenation (H₂, Pd/C) is generally safe for benzamides. However, if halogen substituents are present on the N-phenyl ring (common in drug analogs), Pd/C may cause dehalogenation.
Recommended Reduction Systems:
| Scenario | Recommended System | Notes |
|---|---|---|
| Standard | H₂ (1 atm), 10% Pd/C, MeOH | Cleanest profile. Fast reaction. |
| Halogenated Ring | Fe powder, NH₄Cl, EtOH/H₂O | "Bechamp Reduction." Chemoselective; does not touch halogens. |
| Scalable | SnCl₂, HCl, EtOH | Good for bulk, but tin waste is difficult to remove. |
Visualizing the Regioselectivity Trap
The following diagram illustrates why the "Amide-First" route fails and why the "Nitro-First" route is the industry standard.
Caption: Comparative workflow showing the "Regioselectivity Trap" in Route A (Amide-First) versus the validated Route B (Nitro-First).
Frequently Asked Questions (FAQ)
Q: Can I use HATU or EDC for the coupling of the nitro-acid instead of making the acid chloride? A: Yes. However, 3-nitro-4-methylbenzoic acid is electron-deficient, making the carboxylate less nucleophilic. Reaction times may be longer. The acid chloride method (SOCl₂) is preferred for robustness and cost-efficiency in this specific scaffold.
Q: I see a small impurity at 0.95 RRT in HPLC after nitration. What is it? A: This is likely the 2-nitro isomer (2-nitro-4-methylbenzoic acid). While electronically disfavored (C2 is meta to the methyl activator), it can form in trace amounts (<2%). Recrystallization from ethanol usually removes it effectively due to solubility differences.
Q: Why not start with 3-amino-4-methylbenzoic acid directly? A: Commercial availability is good, but it is significantly more expensive than the p-toluic acid precursor. Furthermore, you must protect the amine (e.g., Boc-protection) before coupling to prevent self-polymerization, adding two extra steps (protection/deprotection) to the workflow.
References
-
Zimmermann, J., et al. (1996). Phenylamino-pyrimidine (PAP) - derivatives as potent and selective BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters , 6(11), 1221-1226.
-
Novartis AG. (1993). Pyrimidine derivatives and processes for the preparation thereof. EP0564409A1 . (Original Patent for Imatinib Synthesis).[4]
-
Olah, G. A., et al. (1989).[5] Nitration: Methods and Mechanisms. VCH Publishers.[5] (Authoritative text on nitration regioselectivity).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for cooperative directing effects).
Sources
- 1. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]
- 2. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Validation & Comparative
mass spectrometry fragmentation pattern of 3-amino-4-methyl-N-phenylbenzamide
The following guide details the mass spectrometry fragmentation profiling of 3-amino-4-methyl-N-phenylbenzamide , a critical structural scaffold in kinase inhibitor development (e.g., Imatinib, Nilotinib precursors).
This guide compares the fragmentation performance of this specific regioisomer against its structural equivalents to demonstrate how MS/MS can definitively validate chemical structure during impurity profiling.
Executive Summary
Objective: To establish a definitive fragmentation fingerprint for this compound (Substance A) and differentiate it from its isobaric regioisomer, N-(3-amino-4-methylphenyl)benzamide (Substance B).
Significance: In drug development, distinguishing between "Ring-A substituted" (benzoyl) and "Ring-B substituted" (aniline) isomers is critical. While both share the formula C₁₄H₁₄N₂O and precursor mass m/z 227.1 , their biological activities and toxicological profiles differ drastically. This guide provides the mass spectral evidence required to separate them without NMR.
Verdict: High-resolution ESI-MS/MS (CID) successfully differentiates the two isomers based on the Acylium Ion Stability Rule . Substance A yields a diagnostic m/z 134 fragment, whereas Substance B yields a m/z 105 fragment.
Technical Specifications & Methodology
The Compound[1][2]
-
IUPAC Name: this compound[1]
-
Monoisotopic Mass: 226.1106 Da
-
Precursor Ion [M+H]⁺: 227.1179 m/z
Experimental Protocol (Self-Validating)
To replicate these results, ensure your LC-MS/MS workflow meets the following criteria:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize both labile amide cleavages and high-energy ring openings.
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH is required to protonate the amide nitrogen and drive the specific fragmentation pathways described below).
Deep Dive: Fragmentation Mechanism
The fragmentation of benzanilides is governed by the cleavage of the amide bond. The charge retention probability dictates which side of the molecule is detected.
Primary Pathway: The Acylium Diagnostic
Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 227 ) undergoes inductive cleavage at the amide bond.
-
Mechanism: The bond between the carbonyl carbon and the amide nitrogen breaks.
-
Result: The charge is retained on the benzoyl fragment (forming an acylium ion) due to the resonance stabilization provided by the aromatic ring.
For this compound:
The benzoyl ring carries the amino and methyl groups. Therefore, the acylium ion retains these modifications.
Secondary Pathway: Decarbonylation
The acylium ion (m/z 134) is metastable and ejects carbon monoxide (CO, 28 Da) to form a phenyl cation.
Visualization of Signaling Pathway
The following diagram illustrates the specific fragmentation logic for this compound.
Caption: CID fragmentation pathway of this compound showing the formation of the diagnostic m/z 134 acylium ion.
Comparative Analysis: Isomer Differentiation
This section objectively compares the target compound against its most common synthesis impurity/isomer.
The Competitor: N-(3-amino-4-methylphenyl)benzamide
In this isomer, the amino and methyl groups are located on the aniline ring (the nitrogen side), while the benzoyl ring remains unsubstituted.
Data Comparison Table
| Feature | Target Compound (Ring A Substituted) | Alternative Isomer (Ring B Substituted) | Differentiation Logic |
| Precursor Ion | m/z 227.12 | m/z 227.12 | Indistinguishable |
| Primary Fragment | m/z 134.06 | m/z 105.03 | CRITICAL: Target retains substituents on the acylium ion. Isomer yields a "naked" benzoyl ion. |
| Secondary Fragment | m/z 106.06 | m/z 77.04 | Target loses CO to form substituted phenyl. Isomer forms unsubstituted phenyl. |
| Neutral Loss | Aniline (93 Da) | Diaminotoluene (122 Da) | The "silent" neutral loss confirms the mass balance. |
Decision Tree for Identification
Use this logic flow to validate your sample.
Caption: Logical workflow for distinguishing benzamide regioisomers based on diagnostic acylium fragment ions.
Expert Insights & Causality
Why does the charge stay on the Benzoyl group?
In ESI positive mode, protonation occurs at the most basic site. For benzamides, the amide oxygen and nitrogen are competing sites. However, upon fragmentation, the formation of the acylium ion (R-C≡O⁺) is thermodynamically favored over the formation of a radical cation or an unstable amine cation, especially when the benzoyl ring contains electron-donating groups (like the amino group in the 3-position).
The 3-amino group on the benzoyl ring acts as an electron donor (via resonance), stabilizing the positive charge on the carbonyl carbon (m/z 134). This makes the m/z 134 peak significantly more intense than the complementary amine ion (m/z 94).
The "Ortho Effect" Caveat
While the 4-methyl group provides some steric bulk, it is in the para position relative to the amide bond (if we consider the amide at C1, methyl at C4). The 3-amino group is meta to the amide. Therefore, classical "ortho effects" (like water loss seen in 2-aminobenzamides) are not the dominant pathway here. This absence of water loss ([M+H-18]⁺) is another negative diagnostic confirming the meta/para substitution pattern.
References
-
PubChem. (2025).[2] 3-amino-N-(4-methylphenyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Benzamide, N-methyl-N-phenyl- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2020). Trace level detection and quantification of genotoxic impurities... in Nilotinib. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
